3-(Bromomethyl)-4-chloro-5-fluoropyridine
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Overview
Description
3-(Bromomethyl)-4-chloro-5-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-chloro-5-fluoropyridine typically involves the bromomethylation of 4-chloro-5-fluoropyridine. One common method includes the use of bromine and a suitable solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromomethylation at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-chloro-5-fluoropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing substituents on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminomethyl derivative, while oxidation may produce a carboxylic acid or aldehyde derivative .
Scientific Research Applications
3-(Bromomethyl)-4-chloro-5-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-4-chloro-5-fluoropyridine exerts its effects is largely dependent on its reactivity with other molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The chloro and fluoro substituents can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-4-chloropyridine
- 3-(Bromomethyl)-5-fluoropyridine
- 4-Chloro-5-fluoropyridine
Uniqueness
3-(Bromomethyl)-4-chloro-5-fluoropyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of participating in a wide range of chemical reactions that similar compounds may not readily undergo .
Properties
Molecular Formula |
C6H4BrClFN |
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Molecular Weight |
224.46 g/mol |
IUPAC Name |
3-(bromomethyl)-4-chloro-5-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-1-4-2-10-3-5(9)6(4)8/h2-3H,1H2 |
InChI Key |
HLEKTBVCQXQRQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)CBr |
Origin of Product |
United States |
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